molecular formula C5H9ClN2OS B1396957 [(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1332529-56-2

[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No. B1396957
CAS RN: 1332529-56-2
M. Wt: 180.66 g/mol
InChI Key: NETHGRNNHVCQTC-UHFFFAOYSA-N
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Description

The compound “[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various reagents. For instance, aminothiazole Schiff base ligands were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density indicate that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive positions on the ring where donor–acceptor, nucleophilic, and oxidation reactions may take place . For example, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues were produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Anticancer Research

Thiazole derivatives have been explored for their potential anticancer properties. A study published in 2019 investigated the design, synthesis, and anticancer evaluation of certain thiazole compounds .

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of thiazole compounds. A novel α-amino phosphonate containing a thiazole moiety was synthesized and evaluated for its potential antimicrobial activity .

Analgesic and Anti-inflammatory Activities

Thiazoles have shown significant analgesic and anti-inflammatory activities in various studies, indicating their potential application in pain and inflammation management .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, suggesting their use in antitumor and cytotoxic research .

Antifungal Activity

A series of thiazole compounds were synthesized and screened for their antifungal activity, highlighting another important application in the field of infectious diseases .

Drug Development

The structural simplicity and drug-like properties of thiazole derivatives make them attractive candidates for drug development research .

Chromatography and Mass Spectrometry

Thiazole compounds are used as reference standards in chromatography and mass spectrometry to ensure accurate results in life science research .

Synthesis of Simpler Molecules

Researchers have focused on synthesizing simpler molecules with thiazole cores to obtain compounds with more suitable drug-like properties for various applications .

Mechanism of Action

Thiazole derivatives can interact with biological systems in various ways. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors . For instance, a potent thiazole derivative showed significant anti-tumor activity by repressing HIF-1α through p53/MDM-2 mediated degradation .

Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research may focus on developing novel therapeutic agents based on thiazole derivatives for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

(2-methoxy-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c1-8-5-7-3-4(2-6)9-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETHGRNNHVCQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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